ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, followed by intramolecular cyclization. The reaction starts with the condensation of salicylic aldehyde with an active methylene compound, such as malononitrile, in the presence of a base like piperidine. This is followed by intramolecular cyclization via Michael addition to form the chromene ring .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign catalysts and solvent-free conditions, are often applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromenes, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Materials Science: Chromene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. In cancer cells, it induces apoptosis by increasing mitochondrial superoxide levels and decreasing mitochondrial membrane potential. This leads to the activation of caspase enzymes, which are crucial for the apoptotic process . The compound also induces oxidative stress, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound also exhibits anticancer properties but has different substituents on the chromene ring.
3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles: These derivatives have shown high cytotoxicity against various cancer cell lines and are studied for their potential as anticancer agents.
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3/t11-,13+/m0/s1 |
InChI Key |
WTICPMGJMIXVNO-WCQYABFASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2[C@@H]1[C@H](C#N)C(=O)OCC)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N |
Origin of Product |
United States |
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